
1-(3-Amino-5-fluorophenyl)-3-bromopropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Amino-5-fluorophenyl)-3-bromopropan-2-one is an organic compound that features a bromine atom, an amino group, and a fluorine atom attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-5-fluorophenyl)-3-bromopropan-2-one typically involves the bromination of 1-(3-Amino-5-fluorophenyl)propan-2-one. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps such as recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Amino-5-fluorophenyl)-3-bromopropan-2-one can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Nucleophilic substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Reduction: Conducted in solvents like ethanol or tetrahydrofuran (THF) at low temperatures.
Oxidation: Performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Major Products
Nucleophilic substitution: Products depend on the nucleophile used, such as substituted amines, ethers, or thioethers.
Reduction: The major product is the corresponding alcohol.
Oxidation: The major product is the corresponding nitro compound.
Aplicaciones Científicas De Investigación
1-(3-Amino-5-fluorophenyl)-3-bromopropan-2-one has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific protein interactions or enzyme inhibition.
Organic Synthesis: The compound’s reactivity makes it useful for constructing complex organic molecules through various chemical transformations.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of 1-(3-Amino-5-fluorophenyl)-3-bromopropan-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The fluorine atom can enhance binding affinity, while the amino group can participate in hydrogen bonding with target proteins.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Amino-5-fluorophenyl)propan-2-one: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
1-(3-Amino-5-chlorophenyl)-3-bromopropan-2-one: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and binding properties.
1-(3-Amino-5-fluorophenyl)-3-chloropropan-2-one: Similar structure but with a chlorine atom instead of bromine, which can influence its reactivity in substitution reactions.
Uniqueness
1-(3-Amino-5-fluorophenyl)-3-bromopropan-2-one is unique due to the presence of both a fluorine and a bromine atom, which can significantly influence its chemical reactivity and interactions with biological targets. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H9BrFNO |
|---|---|
Peso molecular |
246.08 g/mol |
Nombre IUPAC |
1-(3-amino-5-fluorophenyl)-3-bromopropan-2-one |
InChI |
InChI=1S/C9H9BrFNO/c10-5-9(13)3-6-1-7(11)4-8(12)2-6/h1-2,4H,3,5,12H2 |
Clave InChI |
DORSPJYQPNPHQW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1N)F)CC(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



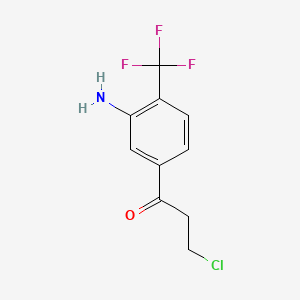

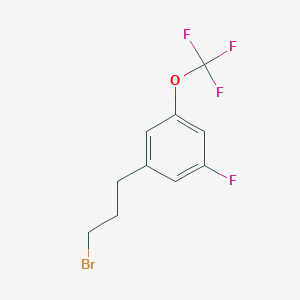
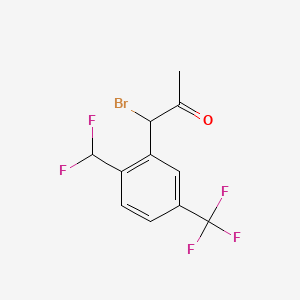



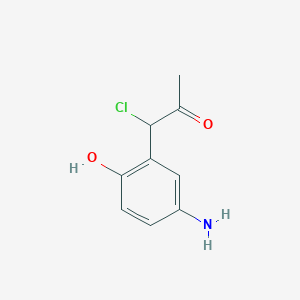
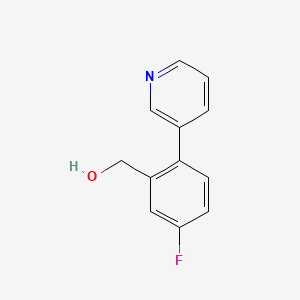
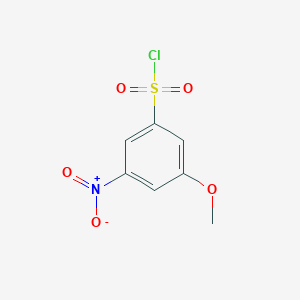
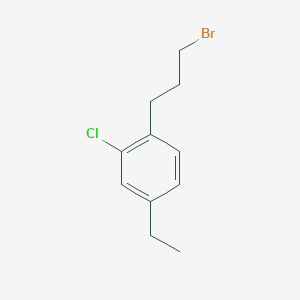
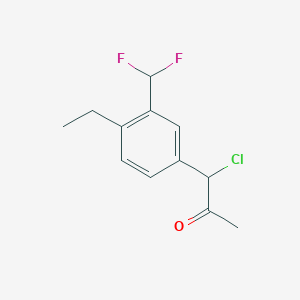
![2-{3-[(Prop-2-yn-1-yl)oxy]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14055030.png)
